molecular formula C21H22BrN3OS B2999097 (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide CAS No. 865175-27-5

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide

Cat. No.: B2999097
CAS No.: 865175-27-5
M. Wt: 444.39
InChI Key: ZWRQJVXASKIBMU-LNVKXUELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide is a useful research compound. Its molecular formula is C21H22BrN3OS and its molecular weight is 444.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-(diethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3OS/c1-4-13-25-18-12-9-16(22)14-19(18)27-21(25)23-20(26)15-7-10-17(11-8-15)24(5-2)6-3/h4,7-12,14H,1,5-6,13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRQJVXASKIBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Br)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide is a compound belonging to the class of benzothiazole derivatives, which are recognized for their diverse biological activities. This article explores the synthesis, biological mechanisms, and pharmacological profiles of this compound, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

The compound features a complex structure characterized by:

  • A benzothiazole core which contributes to its biological activity.
  • An allyl group that enhances reactivity and potential interactions with biological targets.
  • A bromine substituent that may influence the compound's pharmacological properties.
  • A diethylamino group that can enhance solubility and bioactivity.

Synthesis Overview

The synthesis typically involves several steps:

  • Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving 2-aminobenzenethiol and an aldehyde under acidic conditions.
  • Bromination : The benzothiazole is brominated using agents like N-bromosuccinimide (NBS).
  • Allylation : The allyl group is introduced via an allylation reaction using allyl halides in the presence of bases like potassium carbonate.
  • Amidation : Finally, the diethylamino group is attached through an amide bond formation with appropriate carboxylic acid derivatives.

Biological Activity

The biological activity of this compound has been investigated in various contexts:

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines, including:

  • MDA-MB-231 (breast cancer)
  • SK-Hep-1 (liver cancer)

In vitro studies demonstrated that this compound could induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival.

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities. Studies show it exhibits:

  • Inhibition against Gram-positive and Gram-negative bacteria , with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
  • Fungicidal effects against common pathogens such as Candida spp., suggesting potential therapeutic applications in infectious diseases.

The mechanism of action involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
  • Interaction with DNA : Some studies suggest that it can intercalate into DNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : It can affect pathways such as MAPK/ERK, leading to altered cell cycle progression and apoptosis.

Case Studies

Several case studies have highlighted the efficacy of this compound:

StudyCell LineIC50 (µM)Observations
1MDA-MB-2315.2Induced apoptosis via caspase activation
2SK-Hep-14.8Inhibited proliferation by blocking G1/S transition
3E.coli20Significant growth inhibition observed

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.